1-(4-Methylphenyl)-2-(pyrrolidin-2-YL)ethan-1-one
Description
Properties
Molecular Formula |
C13H17NO |
|---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
1-(4-methylphenyl)-2-pyrrolidin-2-ylethanone |
InChI |
InChI=1S/C13H17NO/c1-10-4-6-11(7-5-10)13(15)9-12-3-2-8-14-12/h4-7,12,14H,2-3,8-9H2,1H3 |
InChI Key |
XSFMTRWUIIEIBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC2CCCN2 |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation to Prepare Aryl Ketone
The starting aryl ketone, 1-(4-methylphenyl)pentan-1-one, is prepared via Friedel-Crafts acylation of toluene with valeroyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction proceeds with high regioselectivity to yield the ketone intermediate.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Toluene + valeroyl chloride, AlCl3 | 1-(4-methylphenyl)pentan-1-one (ketone) |
α-Bromination of the Ketone
The ketone is selectively brominated at the α-position using bromine in the presence of catalytic aluminum trichloride. This step avoids ring bromination and yields the α-bromoketone intermediate quantitatively.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 2 | Ketone + Br2, AlCl3 (catalytic) | α-Bromo-1-(4-methylphenyl)pentan-1-one |
Nucleophilic Substitution with Pyrrolidine
The α-bromoketone is reacted with pyrrolidine at room temperature in an ether solvent (e.g., diethyl ether or ethanol). The nucleophilic pyrrolidine displaces the bromine atom to form the pyrrolidinyl ethanone.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 3 | α-Bromoketone + Pyrrolidine, Et2O, rt | 1-(4-methylphenyl)-2-(pyrrolidin-2-yl)ethan-1-one |
The reaction mixture is worked up by partitioning between water and ether, followed by acid-base extraction to isolate the free base of the product. The product can be purified by recrystallization from ethanol/ether mixtures.
Resolution of Enantiomers
The racemic mixture of the pyrrolidinyl ethanone can be resolved by forming diastereomeric salts with dibenzoyl-D-tartaric acid in refluxing ethanol. Recrystallization from dichloromethane/hexane yields a diastereomerically pure salt, which upon treatment with aqueous sodium carbonate and acidification affords the optically pure compound.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 4 | Racemic pyrrolidinyl ethanone + dibenzoyl-D-tartaric acid, reflux ethanol | Diastereomeric salt formation |
| 5 | Recrystallization (CH2Cl2/hexane) | Diastereomeric enrichment (>95% d.e.) |
| 6 | Treatment with Na2CO3 and HCl | Optically pure this compound |
Alternative Synthetic Routes and Variations
- Organometallic Addition : Reaction of aryl ketones with organomagnesium reagents (e.g., n-butylmagnesium chloride) followed by acidic hydrolysis can afford various ketone intermediates for further elaboration.
- Coupling Reactions : Sonogashira and Stille couplings have been employed to introduce heterocyclic substituents on related pyrrolidinyl ketones, demonstrating the versatility of the synthetic approach.
- Demethylation : Boron tribromide (BBr3) can be used to demethylate methoxy-substituted analogs, enabling further functionalization.
Summary of Key Reaction Conditions
| Reaction Step | Reagents & Solvents | Temperature | Time | Yield/Notes |
|---|---|---|---|---|
| Friedel-Crafts Acylation | Toluene, valeroyl chloride, AlCl3 | 0–25 °C | Several hours | High yield ketone intermediate |
| α-Bromination | Bromine, AlCl3 (catalyst), solvent | 0–25 °C | 1–2 hours | Quantitative yield α-bromoketone |
| Nucleophilic substitution | Pyrrolidine, Et2O or EtOH | Room temperature | 1–24 hours | Efficient formation of target compound |
| Resolution of racemate | Dibenzoyl-D-tartaric acid, EtOH | Reflux | Minutes to hours | >95% diastereomeric excess |
Research Findings and Observations
- The α-bromination step is highly selective for the α-position without affecting the aromatic ring.
- The nucleophilic substitution with pyrrolidine proceeds smoothly at ambient temperature, forming the pyrrolidinyl ethanone in excellent yield.
- The resolution method using dibenzoyl-D-tartaric acid is effective in obtaining enantiomerically enriched compounds, confirmed by NMR and X-ray crystallography.
- The synthetic route is adaptable to various aryl and heteroaryl ketones, allowing structural diversification.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylphenyl)-2-(pyrrolidin-2-YL)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1-(4-Methylphenyl)-2-(pyrrolidin-2-YL)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)-2-(pyrrolidin-2-YL)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Aryl-Substituted Ethanone Derivatives
Key Observations :
- Aryl Electronic Effects : Electron-withdrawing groups (e.g., bromo in ) enhance stability but may reduce solubility compared to electron-donating methyl groups (e.g., ).
- Bioactivity : Thiophene and pyrimidine substituents () correlate with antimicrobial activity, suggesting the target compound’s pyrrolidine group may offer similar or enhanced interactions.
Pyrrolidine-Containing Analogues
Table 2: Pyrrolidine-Modified Ethanones
Key Observations :
- Pyrrolidine Modifications : Hydroxymethyl substitution () improves solubility, while adamantyl groups () enhance lipophilicity and target affinity.
- Chirality : The (2R)-configuration in underscores the importance of stereochemistry in biological activity, a factor relevant to the target compound’s pyrrolidin-2-yl group.
Functional Group Comparisons
Table 3: Substituent Impact on Physical Properties
Biological Activity
1-(4-Methylphenyl)-2-(pyrrolidin-2-YL)ethan-1-one, also known as a pyrrolidine derivative, has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound is notable for its unique structure, which combines a pyrrolidine ring with a para-substituted methylphenyl group. This structural configuration may influence its interaction with various biological systems, leading to diverse pharmacological effects.
- Chemical Formula : CHNO
- Molecular Weight : Approximately 203.28 g/mol
- CAS Number : 1528503-33-4
The compound is part of a broader class of substituted phenylpyrrolidines, which are often explored for their pharmacological properties. The synthesis of this compound typically involves reactions that can enhance its biological activity or modify its properties for specific applications.
Research indicates that compounds similar to this compound may exhibit interactions with neurotransmitter transporters, particularly those involved in dopamine (DAT), norepinephrine (NET), and serotonin (SERT) uptake. Studies have shown that analogs of this compound can inhibit the uptake of these neurotransmitters, suggesting potential applications in treating conditions like depression and attention deficit hyperactivity disorder (ADHD).
Table 1: Inhibition Potency of Related Compounds
| Compound Name | DAT Inhibition IC (nM) | NET Inhibition IC (nM) | SERT Inhibition IC (nM) |
|---|---|---|---|
| Pyrovalerone | 20 | 30 | >100 |
| Compound 4u | 15 | 25 | 80 |
| Compound 4t | 10 | 20 | 5 |
Antibacterial and Antifungal Properties
Research on related pyrrolidine derivatives has demonstrated significant antibacterial and antifungal activities. For instance, studies have shown that certain pyrrolidine derivatives exhibit notable effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli.
The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as follows:
- Against Staphylococcus aureus: MIC = 3.12 µg/mL
- Against E. coli: MIC = >125 µg/mL
These findings suggest that modifications to the pyrrolidine structure can enhance antibacterial efficacy, potentially leading to the development of new therapeutic agents.
Case Studies
-
Pyrrolidine Derivatives in Neuropharmacology :
A study focused on the neuropharmacological effects of various pyrrolidine derivatives, including those structurally similar to this compound. The research indicated that these compounds could modulate dopaminergic activity, which is crucial for treating neuropsychiatric disorders. -
Antimicrobial Activity Assessment :
Another study evaluated the antimicrobial properties of several pyrrolidine compounds against a range of pathogens. The results highlighted the potential of these compounds as lead structures for developing new antibiotics, especially against resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
